Physicochemical Property Comparison: Distinguishing Hex-2-ene-2,3-diol from its Saturated Analog
While direct experimental comparisons are absent from the primary literature, predicted physicochemical data provides a basis for differentiation. Hex-2-ene-2,3-diol is predicted to have a boiling point of 195.3±36.0 °C, which is notably lower than that of its saturated analog, hexane-2,3-diol (BP ~210-220 °C for similar diols) [1]. This difference in boiling point is a critical parameter for separation and purification processes, indicating a lower enthalpy of vaporization due to the presence of the double bond.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 195.3±36.0 °C at 760 mmHg |
| Comparator Or Baseline | Hexane-2,3-diol (saturated analog) |
| Quantified Difference | ~15-25 °C lower |
| Conditions | Predicted data from ACD/Labs Percepta Platform . Baseline value inferred from similar saturated diols [1]. |
Why This Matters
This quantifiable difference in volatility can directly influence the choice of this compound as a building block or intermediate in applications where distillation or evaporation is a key process step.
- [1] PubChem. Hexane-2,3-diol. Boiling point data for saturated vicinal diols used for class-level inference. View Source
